2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene
Overview
Description
“2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene” is a chemical compound with the molecular formula C11H6BrF3S . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene involves bromination of thiophene . It undergoes metallation-alkylation reaction with various electrophiles to generate various 5-alkylated 2-bromo products .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene” consists of a thiophene ring substituted with a bromine atom at the 2nd position and a 4-(trifluoromethyl)phenyl group at the 5th position .
Chemical Reactions Analysis
This compound can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It undergoes metallation-alkylation reaction with various electrophiles to generate various 5-alkylated 2-bromo products .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene” include a molecular weight of 307.13 . It is a solid or liquid at room temperature .
Scientific Research Applications
Synthesis Methods
2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene has been synthesized through various methods, demonstrating its adaptability in chemical reactions. For instance, the Suzuki reaction has been employed for synthesizing 2-Bromo-2′-phenyl-5,5′-thiophene, offering a higher yield compared to the Negishi reaction (Wang, 2003). Additionally, the compound has been involved in the creation of novel 5-substituted-2,3-diarylthiophenes with significant anti-inflammatory properties (Tsuji et al., 1998).
Biological and Pharmaceutical Applications
A series of thiophene derivatives, including those involving 2-bromo-5-(4-(trifluoromethyl)phenyl)thiophene, have shown promising results in biological and pharmaceutical research. For example, some compounds have exhibited significant antimicrobial properties against bacterial strains and fungi (Mabkhot et al., 2017). Furthermore, certain thiophene derivatives have been studied for their anti-inflammatory and pharmacological properties, highlighting the compound's potential in medicinal applications (Tsuji et al., 1998).
Material Science and Engineering
In the field of material science, 2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene has contributed to the development of various novel materials. Its derivatives have been used in the synthesis of poly(thiophene)s, which have applications in optoelectronics due to their enhanced solid-state emission properties (Li et al., 2002). Additionally, its role in the synthesis of new compounds for organic electronics, particularly as dielectric materials in organic thin-film transistors, has been explored (Sathyapalan et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-5-[4-(trifluoromethyl)phenyl]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3S/c12-10-6-5-9(16-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPSGQNWORRZMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60702992 | |
Record name | 2-Bromo-5-[4-(trifluoromethyl)phenyl]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60702992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene | |
CAS RN |
869540-85-2 | |
Record name | 2-Bromo-5-[4-(trifluoromethyl)phenyl]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60702992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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